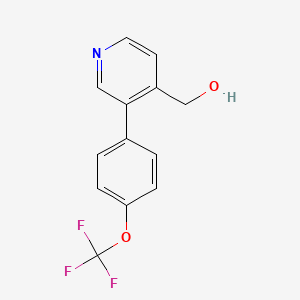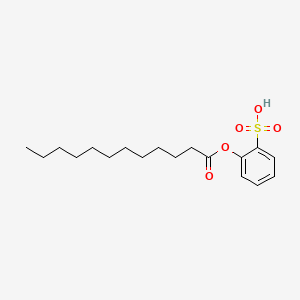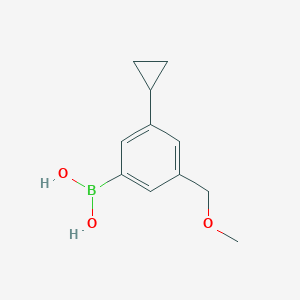
(3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reduction to Methanol: The final step involves the reduction of the pyridine derivative to introduce the methanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Various alcohols and hydrocarbons.
Substitution Products: Functionalized derivatives with different substituents replacing the trifluoromethoxy group.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart unique properties, such as increased thermal stability and chemical resistance.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins and pathways.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides, to enhance crop protection and yield.
Electronics: The compound can be utilized in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.
作用機序
The mechanism of action of (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The methanol group can form hydrogen bonds with amino acid residues in the target protein, further enhancing binding affinity and specificity.
類似化合物との比較
(4-chloro-3-(trifluoromethyl)phenyl)(pyridin-4-yl)methanol: This compound has a similar structure but with a chloro group instead of a trifluoromethoxy group.
(4-(Trifluoromethyl)phenyl)(pyridin-4-yl)methanol: This compound lacks the methoxy group, which can affect its chemical properties and reactivity.
Uniqueness:
Trifluoromethoxy Group: The presence of the trifluoromethoxy group in (3-(4-(Trifluoromethoxy)phenyl)pyridin-4-yl)methanol imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
特性
分子式 |
C13H10F3NO2 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
[3-[4-(trifluoromethoxy)phenyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-7,18H,8H2 |
InChIキー |
QXAKGMOFNUXLMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)CO)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)

![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B14086956.png)
![1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086964.png)
![1-(3-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086972.png)

![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)

![(16-Hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl) acetate](/img/structure/B14087001.png)
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14087004.png)
